N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
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Overview
Description
Scientific Research Applications
Polymerization Applications
One area where derivatives of N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride are used is in polymerization processes. A study by Ibrahim et al. (2004) explored the polymerization of methyl methacrylate in the presence of iron(II) complex with tetradentate nitrogen ligands, which are similar in structure to the compound . The study found that such ligands can act as efficient catalyst systems in atom transfer radical polymerization (ATRP) processes (Ibrahim et al., 2004).
Catalytic Activity in Metal Complexes
N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride derivatives have also been studied for their role in forming metal complexes with catalytic properties. Das et al. (1994) synthesized and characterized nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives, demonstrating their potential in various catalytic applications (Das, Ghosh, & Chaudhuri, 1994).
Thermal and Structural Studies
Understanding the thermal properties and structural characterization of diamine complexes is essential for their application in scientific research. Das et al. (1998) conducted studies on diamine complexes of nickel(II) trifluoroacetate, which are structurally similar to N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride. These studies provide valuable insights into the properties of such compounds (Das, Mostafa, Okamoto, & Chaudhuri, 1998).
Photoreactions and Light-Induced Processes
Huang et al. (2022) explored the photoreactions of Ir(III)-diamine complexes, which involve derivatives similar to N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride. These studies demonstrate the potential of such compounds in light-induced processes and in the development of new photoreactive materials (Huang et al., 2022).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the lack of specific target identification, it’s challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2.2ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;;/h3-6H,2,7-9,13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHQWNLHVWMHAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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